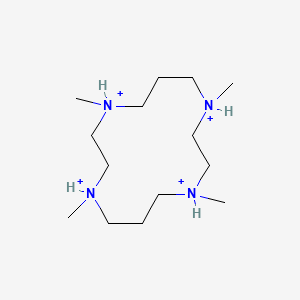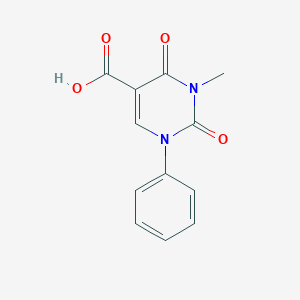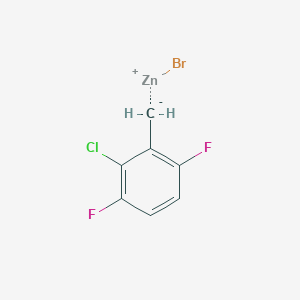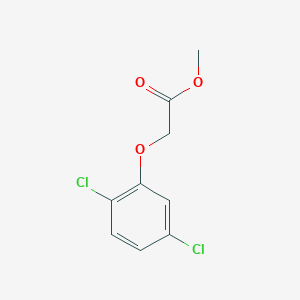
Tetramethylcyclam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Tetramethylcyclam can be synthesized through the N-tetraalkylation of azamacrocycles. One efficient protocol involves using a partially miscible aqueous-organic solvent system with propargyl bromide, benzyl bromide, and related halides . The reaction mixture is shaken, not stirred, to achieve optimal results. Another common method is the Eschweiler-Clarke methylation, where cyclam is treated with formaldehyde and formic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
化学反応の分析
Types of Reactions: Tetramethylcyclam undergoes various chemical reactions, including oxidation, reduction, and substitution. It forms complexes with metal ions, which can exhibit different stereochemistry based on the reaction conditions and the nature of the metal ion .
Common Reagents and Conditions:
Oxidation: Reactions with oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reactions with reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include metal complexes with varying coordination geometries and oxidation states. For example, reactions with arsenic or antimony chlorides result in the formation of chlorooxo complexes .
科学的研究の応用
Tetramethylcyclam has a wide range of applications in scientific research:
作用機序
The mechanism of action of tetramethylcyclam involves its ability to form stable complexes with metal ions. The compound’s tetraazamacrocyclic structure allows it to coordinate with metal ions through its nitrogen atoms, forming a stable chelate. This coordination can influence the reactivity and stability of the metal ion, making this compound a valuable ligand in various chemical processes .
類似化合物との比較
Cyclam (1,4,8,11-tetraazacyclotetradecane): The parent compound of tetramethylcyclam, known for its high affinity for metal ions.
Cyclen (1,4,7,10-tetraazacyclododecane): Another azamacrocycle with similar coordination properties but a smaller ring size.
Uniqueness: this compound is unique due to its methyl groups, which enhance its solubility and stability compared to its parent compound, cyclam. The presence of methyl groups also influences the stereochemistry of the metal complexes formed, providing additional versatility in coordination chemistry .
特性
分子式 |
C14H36N4+4 |
|---|---|
分子量 |
260.46 g/mol |
IUPAC名 |
1,4,8,11-tetramethyl-1,4,8,11-tetrazoniacyclotetradecane |
InChI |
InChI=1S/C14H32N4/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15/h5-14H2,1-4H3/p+4 |
InChIキー |
HRFJEOWVAGSJNW-UHFFFAOYSA-R |
正規SMILES |
C[NH+]1CCC[NH+](CC[NH+](CCC[NH+](CC1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)











